Methyl 3-oxotetrahydrofuran-2-carboxylate
Description
Significance of Tetrahydrofuranone Scaffolds in Organic Synthesis
The tetrahydrofuranone core is a privileged scaffold in organic synthesis, frequently appearing in a diverse array of natural products and biologically active molecules. These structures are integral components of many terpenes and lipids found in marine organisms, which often exhibit interesting and potent biological activities, including potential as antibiotics and anticancer agents. hmdb.ca The inherent chirality and functionality of the tetrahydrofuranone ring make it a sought-after chiral building block in the asymmetric synthesis of complex natural products. nih.govepa.govresearchgate.net
The versatility of the tetrahydrofuranone scaffold stems from its ability to undergo a variety of chemical transformations. The ketone and ester functionalities can be selectively manipulated to introduce new stereocenters and functional groups, enabling the construction of intricate molecular architectures. nih.gov The ring system itself can also be subject to ring-opening or rearrangement reactions, further expanding its synthetic utility.
Overview of the Research Landscape for Methyl 3-oxotetrahydrofuran-2-carboxylate and Related Structures
While direct and extensive research specifically focused on this compound is somewhat limited in publicly available literature, the broader class of tetrahydrofuranone derivatives and β-keto esters is well-explored. The synthesis of related structures, such as methyl 2-oxotetrahydrofuran-3-carboxylate and methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate, has been documented, often as part of larger total synthesis projects. rsc.org
A primary synthetic route to achieving the 3-oxotetrahydrofuran-2-carboxylate core is through the Dieckmann condensation. nih.govchemicalbook.combiosynth.comscience.govresearchgate.netchemicalbook.com This intramolecular reaction involves the cyclization of a diester in the presence of a base to form a cyclic β-keto ester. nih.govchemicalbook.combiosynth.comscience.govresearchgate.netchemicalbook.com For the synthesis of this compound, the logical precursor would be dimethyl 3-oxapentanedioate (also known as dimethyl diglycolate). The mechanism involves the formation of an enolate which then attacks the other ester group, leading to the five-membered ring. researchgate.net
The reactivity of the resulting β-keto ester is a key area of research. These compounds are known to exist in a tautomeric equilibrium between the keto and enol forms. The presence of both nucleophilic and electrophilic centers allows for a variety of subsequent reactions, including alkylation, reduction, and decarboxylation, making them valuable intermediates in the synthesis of more complex molecules. purdue.educhemicalbook.com
Below are interactive data tables summarizing the properties of this compound and a comparison with a closely related isomer.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 99017-83-1 |
| Molecular Formula | C₆H₈O₄ |
| Molecular Weight | 144.12 g/mol |
| IUPAC Name | methyl 3-oxooxolane-2-carboxylate |
Table 2: Comparative Data of Tetrahydrofuranone Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference |
| This compound | C₆H₈O₄ | 144.12 | Ketone at position 3, ester at position 2 |
| Methyl 2-oxotetrahydrofuran-3-carboxylate | C₆H₈O₄ | 144.13 | Ketone at position 2, ester at position 3 |
While specific, detailed research findings on this compound remain somewhat specialized, the foundational knowledge of tetrahydrofuranone chemistry and the reactivity of β-keto esters provide a strong framework for its potential applications in organic synthesis. Further research into this specific molecule could unveil novel synthetic pathways and applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-oxooxolane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)5-4(7)2-3-10-5/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYHTXVTPGDAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)CCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475182 | |
| Record name | Methyl 3-oxotetrahydrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99017-83-1 | |
| Record name | Methyl 3-oxotetrahydrofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Oxotetrahydrofuran 2 Carboxylate and Its Analogues
Established Synthetic Routes to the 3-Oxotetrahydrofuran Core
The formation of the 3-oxotetrahydrofuran skeleton is a critical step that can be achieved through several reliable methods, primarily involving oxidation of a pre-formed ring or cyclization of a linear molecule.
A common strategy to introduce the ketone functionality at the C-3 position involves the oxidation of a corresponding secondary alcohol, namely methyl 3-hydroxytetrahydrofuran-2-carboxylate. The use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) is a particularly mild and effective method. researchgate.netnih.gov
This system operates through a catalytic cycle where TCCA oxidizes TEMPO to the active N-oxoammonium ion. nih.gov This ion is the primary oxidant that converts the secondary alcohol to a ketone. researchgate.net The reaction is highly chemoselective, capable of oxidizing secondary alcohols while leaving primary alcohols intact under controlled conditions. researchgate.net This selectivity is advantageous when working with poly-functionalized molecules. While effective, a potential side reaction is the formation of α-chloroketones, which can be minimized by carrying out the oxidation in the presence of a base like pyridine. researchgate.net Electrocatalytic methods using TEMPO have also been developed, offering an alternative that avoids the use of chemical oxidants. nih.govrsc.org
Table 1: Key Features of TEMPO/TCCA-Mediated Oxidation
| Feature | Description | Source(s) |
|---|---|---|
| Primary Oxidant | Trichloroisocyanuric acid (TCCA) | researchgate.netnih.gov |
| Catalyst | (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) | researchgate.netnih.gov |
| Substrate | Secondary alcohols | researchgate.net |
| Product | Ketones | researchgate.net |
| Conditions | Mild, often room temperature | researchgate.net |
| Selectivity | High chemoselectivity for secondary over primary alcohols | researchgate.netresearchgate.net |
| Potential Byproduct | α-chloroketones | researchgate.net |
An alternative to functionalizing a pre-existing ring is to construct the 3-oxotetrahydrofuran core from an acyclic precursor. Starting with 1,2,4-trihydroxybutane , a selective oxidation of the secondary alcohol at C-2 would generate a keto-diol intermediate. Subsequent acid-catalyzed intramolecular cyclization (dehydration) between the C-4 hydroxyl group and the C-1 hydroxyl would form the tetrahydrofuran (B95107) ring. google.com
Another approach involves the cyclization of functionalized diols. For instance, derivatives of cis-butene-1,4-diol can undergo redox-relay Heck reactions to generate cyclic hemiacetals, which serve as precursors to substituted tetrahydrofurans. organic-chemistry.org Similarly, a five-step synthesis starting from the commercially available 3,4-dihydroxybutene can produce related vinyl-substituted γ-butyrolactones. fau.edu These strategies highlight how readily available C4 building blocks can be transformed into the desired heterocyclic system.
Esterification Approaches to Tetrahydrofuranone Carboxylates
Once the 3-oxotetrahydrofuran-2-carboxylic acid is obtained, the final step is the formation of the methyl ester. This can be accomplished through classical acid-catalyzed methods or by using modern coupling reagents.
Fischer-Speier esterification is a fundamental organic reaction that involves treating a carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org For the synthesis of methyl 3-oxotetrahydrofuran-2-carboxylate, this would entail reacting the corresponding carboxylic acid with methanol (B129727) and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). jk-sci.commasterorganicchemistry.com
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. masterorganicchemistry.comorganic-chemistry.org The alcohol (methanol) then acts as a nucleophile, attacking the carbonyl carbon. organic-chemistry.org The reaction is an equilibrium process. athabascau.ca To drive the reaction toward the formation of the ester, a large excess of methanol is typically used, or the water generated during the reaction is removed, often by azeotropic distillation. jk-sci.comathabascau.ca
To avoid the often harsh conditions of Fischer esterification, various coupling reagents can be used to facilitate ester formation under milder conditions. organic-chemistry.org These reagents, many of which were originally developed for peptide synthesis, activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the alcohol. sigmaaldrich.com
Uronium/aminium-based reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), TATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are effective for preparing esters from primary and secondary alcohols at room temperature in the presence of an organic base. luxembourg-bio.com Other reagents, such as 2-methyl-6-nitrobenzoic anhydride, also promote esterification under mild conditions. These methods are particularly useful when dealing with sensitive substrates that might not tolerate strong acids or high temperatures.
Table 2: Comparison of Common Esterification Coupling Reagents
| Reagent | Reagent Type | Key Advantages | Source(s) |
|---|---|---|---|
| TBTU/HBTU | Uronium/Aminium Salt | Fast reactions, cost-effective, widely used. | sigmaaldrich.comluxembourg-bio.com |
| HATU/PyAOP | Uronium/Aminium Salt | Highly efficient, especially for difficult couplings, due to the HOAt leaving group. | sigmaaldrich.com |
| COMU | Uronium/Aminium Salt | Effective for tertiary alcohols (with a strong base), based on non-explosive Oxyma. | sigmaaldrich.comluxembourg-bio.com |
| DCC | Carbodiimide | Classic reagent, often used with DMAP as a catalyst. | organic-chemistry.org |
Stereoselective Synthesis of Chiral Tetrahydrofuranone Carboxylate Derivatives
Creating specific stereoisomers of substituted tetrahydrofurans is a significant challenge in synthetic chemistry, driven by the prevalence of this motif in biologically active natural products. nih.gov
A powerful strategy is to begin with an enantiomerically pure starting material. For example, a synthetic pathway to novel chiral 2,2-disubstituted tetrahydrofuran derivatives has been developed starting from enantiomeric lactone acids, achieving the target in just two steps. researchgate.netresearchgate.net
Another major approach is the stereoselective cyclization of acyclic precursors. nih.gov Oxidative cyclization of γ-hydroxy alkenes is a broadly employed method for creating substituted tetrahydrofurans. nih.gov Additionally, powerful [3+2] cycloaddition or annulation reactions can generate multiple bonds and stereocenters in a single, convergent step. nih.gov For instance, the SnBr₄-promoted oxonium-Prins cyclization of certain homoallylic ethers can produce 2,3-disubstituted tetrahydrofurans with controlled stereochemistry. imperial.ac.uk The stereochemical outcome of such reactions is often dictated by the formation of a stable chair-like transition state, which directs the approach of the nucleophile. imperial.ac.ukbeilstein-journals.org These advanced methods provide access to complex chiral molecules that would be difficult to obtain otherwise.
Rhodium(II)-Catalyzed Stereoselective Transformations (e.g., oxonium ylide formation–rsc.orgmdpi.comshift)
Rhodium(II)-catalyzed transformations of α-diazocarbonyl compounds represent a powerful method for constructing C-C and C-O bonds. A key application in the synthesis of tetrahydrofuran derivatives involves the intramolecular reaction of a rhodium carbenoid with an ether oxygen to form a cyclic oxonium ylide. This intermediate subsequently undergoes a rapid and highly stereoselective rsc.orgmdpi.com-sigmatropic rearrangement to yield functionalized tetrahydrofurans.
The general mechanism begins with the reaction of a diazo compound with a rhodium(II) catalyst, such as rhodium(II) acetate (B1210297), to generate a rhodium carbenoid. When the diazo compound contains a tethered allylic ether, the rhodium carbenoid can react intramolecularly with the ether's oxygen atom. This forms a five-membered oxonium ylide. This ylide is a transient species that readily rearranges via a concerted, pericyclic rsc.orgmdpi.com-sigmatropic shift. This rearrangement results in the formation of a new C-C bond and the transfer of the ester group, leading to the creation of a 2-allyl-3-oxotetrahydrofuran-2-carboxylate derivative with excellent control over relative stereochemistry. niscpr.res.innih.gov
The stereoselectivity of this process is a key feature. For instance, the reaction of 5-substituted-5-allyloxy-2-diazo-3-ketoesters with a catalytic amount of a chiral rhodium(II) catalyst can provide 5-substituted 2-allyl-3-oxotetrahydrofuran-2-carboxylates with high diastereoselectivity. niscpr.res.in The choice of ligands on the dimeric rhodium catalyst can influence both the efficiency and the enantioselectivity of the transformation. nih.gov This methodology has been successfully applied in the synthesis of complex molecules, including a formal synthesis of hyperolactone C, where the Rh(II)-catalyzed oxonium ylide formation and rearrangement sequence creates adjacent quaternary stereocenters with complete control of relative stereochemistry. nih.gov
| Substrate | Catalyst | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|
| α-Diazo-β-ketoester with γ-cyclic unsaturated acetal | Rh₂(OAc)₄ | 1,7-Dioxaspiro[4.4]non-2-ene-4,6-dione | High selectivity | nih.gov |
| 5-Substituted-5-allyloxy-2-diazo-3-ketoester | Rh(II) catalyst | 5-Substituted 2-allyl-3-oxotetrahydrofuran-2-carboxylate | High diastereoselectivity | niscpr.res.in |
| Aryldiazoacetate | Rh₂(S-PTTL)₄ | cis-2,3-Dihydrobenzofuran | High enantio- and diastereoselectivity | nih.gov |
Chiral Brønsted Acid Catalyzed Intramolecular Cyclization
Chiral Brønsted acid catalysis has emerged as a powerful tool for enantioselective synthesis. One notable application is the intramolecular cyclization of prochiral hydroxy diesters to produce enantioenriched lactones, including structures analogous to tetrahydrofuranones. rsc.orgmasterorganicchemistry.comnih.gov This strategy often relies on the desymmetrization of a symmetric starting material.
In a typical procedure, a disubstituted hydroxy malonate is treated with a catalytic amount of a chiral phosphoric acid, such as (R)- or (S)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate). The reaction proceeds via an intramolecular cyclization where the hydroxyl group attacks one of the two ester functionalities. The chiral catalyst coordinates to the substrate through hydrogen bonds, creating a rigid and sterically defined transition state. This controlled environment allows the catalyst to discriminate between the two enantiotopic ester groups, leading to a highly enantioselective ring closure. masterorganicchemistry.comyoutube.com
This method is effective for creating γ-lactones (five-membered rings) and can be extended to δ-lactones (six-membered rings) with minimal loss of enantioselectivity. masterorganicchemistry.com The process is efficient, often requiring low catalyst loadings (e.g., 1 mol%) and yielding products with good to excellent yields (67–96%) and high enantioselectivities (90–98% ee). masterorganicchemistry.com The substrate scope is broad, accommodating various alkyl and benzyl (B1604629) substituents on the malonate. masterorganicchemistry.com
| Substrate | Catalyst (mol%) | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |
|---|---|---|---|---|---|
| Di-tert-butyl 2-(2-hydroxyethyl)-2-methylmalonate | (R)-TRIP (1) | (S)-tert-Butyl 2-methyl-5-oxotetrahydrofuran-2-carboxylate | 96 | 98 | masterorganicchemistry.com |
| Di-tert-butyl 2-ethyl-2-(2-hydroxyethyl)malonate | (R)-TRIP (1) | (S)-tert-Butyl 2-ethyl-5-oxotetrahydrofuran-2-carboxylate | 85 | 96 | masterorganicchemistry.com |
| Di-tert-butyl 2-allyl-2-(2-hydroxyethyl)malonate | (R)-TRIP (1) | (S)-tert-Butyl 2-allyl-5-oxotetrahydrofuran-2-carboxylate | 80 | 95 | masterorganicchemistry.com |
| Di-tert-butyl 2-benzyl-2-(2-hydroxyethyl)malonate | (R)-TRIP (1) | (S)-tert-Butyl 2-benzyl-5-oxotetrahydrofuran-2-carboxylate | 67 | 90 | masterorganicchemistry.com |
Alternative and Advanced Synthetic Strategies for Tetrahydrofuranone Carboxylates
Michael Addition Approaches (e.g., with ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates)
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that can be employed to build the tetrahydrofuranone skeleton. One approach involves using a pre-existing tetrahydrofuranone as a Michael donor. For example, ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates can undergo a Michael reaction with α,β-unsaturated ketones, such as 3-methyl-3-buten-2-one (B1203178). scielo.br This reaction is typically carried out in the presence of a catalytic amount of a base like sodium ethoxide at elevated temperatures (55-60°C), affording the corresponding 3-substituted adducts in high yields (85-91%). scielo.br Subsequent alkaline hydrolysis and decarboxylation of these adducts can lead to further derivatized tetrahydrofuran-2-ones.
An alternative strategy uses an acyclic precursor that undergoes a tandem Michael addition and intramolecular cyclization. A notable example is the organocatalytic conjugate addition of ethyl 4-chloro-3-oxobutanoate to nitroalkenes. mdpi.com In this process, a chiral organocatalyst, such as a cupreine (B190981) base, facilitates the Michael addition of the enolate of the β-ketoester to the nitroalkene. The resulting intermediate then undergoes an intramolecular cyclization, where the enolate displaces the chloride, to form chiral 4-(1-substituted-2-nitroethyl)-5-ethoxyfuran-3(2H)-one derivatives, which are analogues of tetronic acid. mdpi.com This method provides access to highly functionalized and chiral furanone rings.
1,3-Dipolar Cycloaddition Reactions (e.g., with methyl acrylates)
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for constructing five-membered heterocycles. In the context of tetrahydrofuranone synthesis, this reaction typically involves a carbonyl ylide as the 1,3-dipole and an alkene, such as methyl acrylate (B77674), as the dipolarophile.
Carbonyl ylides are often generated in situ from the decomposition of α-diazo carbonyl compounds, a process frequently catalyzed by transition metals like rhodium(II) or copper(II). For example, a rhodium(II) catalyst reacts with a diazoacetate to form a rhodium carbenoid. This electrophilic species can then react with a carbonyl group to generate the carbonyl ylide dipole. This dipole can be trapped by a dipolarophile like methyl acrylate in a [3+2] cycloaddition to form the tetrahydrofuran ring. The regioselectivity of the cycloaddition is controlled by the frontier molecular orbitals (FMO) of the dipole and dipolarophile. For instance, the reaction of a carbonyl ylide with an electron-deficient alkene like methyl acrylate is typically dipole-LUMO controlled. This methodology has been applied to synthesize complex heterocyclic systems, such as the initial formation of a tetrahydroindolizine-8-carboxylate from a rhodium(II)-catalyzed reaction involving methyl acrylate.
Cyclocondensation Methodologies (e.g., of ethyl chloro-oxobutanoate with malonic acid)
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. The formation of the tetrahydrofuranone ring can be achieved through an intramolecular condensation of a suitably functionalized acyclic precursor. A relevant strategy is the synthesis of tetronic acid and its analogues from α-haloacetyl malonates. rsc.org
In a representative synthesis, diethyl α-(chloroacetyl)malonate is treated with a base, such as triethylamine. The base promotes an intramolecular cyclization, which can be viewed as an intramolecular acylation or Dieckmann-type condensation. rsc.org The enolate formed from the malonate moiety attacks the carbonyl group of the chloroacetyl group, or alternatively, the α-carbon of the malonate attacks the carbon bearing the chlorine in an SN2 fashion followed by cyclization. The resulting intermediate readily cyclizes to form ethyl 2-ethoxy-4,5-dihydro-4-oxofuran-3-carboxylate in approximately 50% yield. This furanone derivative can then be hydrolyzed under aqueous or alkaline conditions to yield 3-ethoxycarbonyltetronic acid or tetronic acid, respectively. rsc.org This general principle, the base-mediated intramolecular cyclization of an open-chain precursor containing both a nucleophilic site (like a malonate) and an electrophilic site (like an α-haloketone), is a versatile method for constructing the furanone core.
Deoxygenation Reactions of Ketone Groups (e.g., Wolff-Kishner type reduction)
The Wolff-Kishner reduction is a classic organic reaction used to deoxygenate a ketone or aldehyde, converting the carbonyl group (C=O) into a methylene (B1212753) group (CH₂). nih.gov This reaction provides a method for transforming a 3-oxotetrahydrofuran-2-carboxylate into a 3-methylenetetrahydrofuran-2-carboxylate or, after subsequent reduction of the ester, into a simple tetrahydrofuran derivative.
The reaction is performed under harsh, basic conditions. The mechanism involves two main stages. First, the ketone reacts with hydrazine (B178648) (NH₂NH₂) to form a hydrazone intermediate. This step is a condensation reaction where water is eliminated. In the second stage, the hydrazone is heated strongly (typically 180-200°C) in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol or diethylene glycol. The base deprotonates the terminal nitrogen of the hydrazone, initiating a sequence of steps that culminates in the irreversible loss of dinitrogen gas (N₂) and the formation of a carbanion. This carbanion is then protonated by the solvent to give the final alkane product. nih.gov
Due to the requirement of highly basic conditions, the Wolff-Kishner reduction is incompatible with base-sensitive substrates. However, it is complementary to the Clemmensen reduction, which is performed under strongly acidic conditions, and is particularly useful for compounds that are stable to base but sensitive to acid. nih.gov
Synthetic Transformations of Related Tetrahydrofuranone Carboxylates
The reactivity of the tetrahydrofuranone carboxylate core allows for numerous synthetic modifications, enabling the creation of a diverse range of derivatives. Key transformations include alkylation, halogenation, and hydrolysis followed by decarboxylation, each providing a pathway to novel molecular structures.
Alkylation Reactions (e.g., with alkyl halides)
The alkylation of furan-based carboxylates, which are aromatic analogues of the title compound, has been achieved through modern catalytic methods. Palladium-catalyzed reactions, for instance, have proven effective for the alkylation of furan (B31954) and thiophene (B33073) ring systems. In one approach, a Pd(II)-catalyst, aided by an 8-aminoquinoline (B160924) directing group, can facilitate the alkylation of the sp³ γ-C−H bonds of 3-methyl-furan-2-carboxamide using various alkyl iodides. researchgate.net
Another strategy involves a palladium-catalyzed radical alkylation, which allows for the direct modification of the furan ring. nih.gov This method starts with a single electron transfer from a Pd(0) complex to an alkyl iodide, generating an alkyl radical. nih.gov This radical then adds to the furan carboxylate, leading to the alkylated product after subsequent electron transfer and deprotonation. nih.gov This process highlights a powerful method for C-C bond formation on the furan core. nih.gov While these examples are on furan systems, the principles are relevant for exploring the alkylation of the saturated tetrahydrofuranone core, likely at the carbon alpha to the keto and ester groups (C4), which is activated for deprotonation and subsequent nucleophilic attack on alkyl halides.
Table 1: Examples of Palladium-Catalyzed Alkylation of Furan Carboxylates with Alkyl Iodides This table is based on data for the analogous furan systems and illustrates the potential scope of alkylating agents.
| Alkylating Agent (Alkyl Iodide) | Resulting Product Moiety |
|---|---|
| 4-iodotetrahydro-2H-pyran | Tetrahydro-2H-pyran-4-yl |
| Cyclopentyl iodide | Cyclopentyl |
Halogenation (e.g., bromination)
Halogenated organic compounds are crucial building blocks in synthesis, largely due to their utility in modern coupling reactions. tcichemicals.com The structure of this compound, being a β-keto ester, is predisposed to halogenation at the C4 position, which is alpha to both carbonyl groups. This position is readily deprotonated or enolized, creating a nucleophilic center that can react with electrophilic halogenating agents.
A variety of modern reagents are available for such transformations. tcichemicals.com For instance, N-iodosuccinimide (NIS) and 1,3-diiodo-5,5'-dimethylhydantoin (DIH) are effective iodinating agents. tcichemicals.com For fluorination, reagents like 1-fluoro-3,3-dimethyl-1,2-benziodoxole (B1378897) can be used for the α-monofluorination of β-ketoesters. tcichemicals.com These reagents offer pathways to introduce halogen atoms onto the tetrahydrofuranone backbone, significantly increasing its synthetic potential for further derivatization.
Table 2: Selected Modern Halogenating Reagents
| Reagent Name | Abbreviation | Halogen Introduced |
|---|---|---|
| N-Iodosuccinimide | NIS | Iodine |
| 1,3-Diiodo-5,5'-dimethylhydantoin | DIH | Iodine |
| 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | - | Fluorine |
| N-Bromosuccinimide | NBS | Bromine |
Considerations for Large-Scale Synthesis of Tetrahydrofuranone Carboxylates
Transitioning a synthetic route from a laboratory bench to a large-scale industrial process introduces a unique set of challenges. For tetrahydrofuranone carboxylates and related structures, key considerations include safety, cost-effectiveness, scalability, and product purity.
One primary concern is the choice of reagents. For instance, the oxidation of 3-hydroxytetrahydrofuran (B147095) to produce 3-oxotetrahydrofuran, a related core structure, has historically used chromium (VI) reagents. google.com However, the toxicity and environmental hazards associated with chromium make this process unsuitable for large-scale production. google.com Alternative, safer oxidation methods, such as using 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) with trichloroisocyanuric acid, have been developed to circumvent these issues and improve yields. google.com
When developing a synthesis for a complex molecule like methyl 2-oxo-5-vinyl-tetrahydrofuran-3-carboxylate, the need for a reliable and scalable procedure is paramount. fau.edu Initial attempts to use a one-step condensation reaction for a similar ethyl ester led to undesired regioisomers as major products, highlighting the importance of process optimization and structural verification. fau.edu A successful large-scale synthesis often requires a multi-step approach that is robust, cost-effective, and consistently produces the desired isomer in high purity. fau.eduscience.gov
Mechanistic Investigations of Reactions Involving Methyl 3 Oxotetrahydrofuran 2 Carboxylate and Analogues
General Reactivity of the Tetrahydrofuranone Moiety
The tetrahydrofuranone core of methyl 3-oxotetrahydrofuran-2-carboxylate contains two primary reactive sites: the ketone and the ester functionalities. The proximity of these groups significantly influences their individual reactivity, leading to a range of possible transformations under various reaction conditions.
Oxidation and Reduction Pathways of Ketone and Ester Functions
The oxidation and reduction of the carbonyl groups in β-keto esters like this compound are fundamental transformations in organic synthesis. An oxidation results in a decrease in the number of carbon-hydrogen bonds or an increase in the number of carbon-oxygen bonds, while a reduction leads to an increase in carbon-hydrogen bonds or a decrease in carbon-oxygen bonds. masterorganicchemistry.com The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.
Reduction Reactions: The reduction of the ketone and ester functionalities can be achieved using various hydride reagents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both esters and carboxylic acids to primary alcohols. libretexts.orglibretexts.org The mechanism for ester reduction involves a nucleophilic acyl substitution to form an aldehyde intermediate, which is then rapidly reduced to a primary alcohol. libretexts.org
In contrast, sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and typically does not reduce carboxylic acids. libretexts.org The selective reduction of the ketone in the presence of the ester, or vice-versa, is a key challenge. Diisobutylaluminium hydride (DIBAL-H) is often used for the selective reduction of esters to aldehydes at low temperatures. masterorganicchemistry.com The choice of reducing agent and the reaction conditions, such as temperature and solvent, are critical for achieving the desired chemoselectivity.
| Reagent | Functional Group Reduced | Product |
| Lithium Aluminum Hydride (LiAlH4) | Ketone and Ester | Diol |
| Sodium Borohydride (NaBH4) | Ketone | Hydroxy-ester |
| Diisobutylaluminium hydride (DIBAL-H) | Ester (at low temp.) | Aldehyde-ketone |
Oxidation Reactions: The oxidation of the tetrahydrofuranone moiety is less common. The ketone can be converted to an ester through a Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon. fiveable.me This reaction is typically carried out using peracids like m-chloroperoxybenzoic acid (m-CPBA). fiveable.me The further oxidation of the molecule can lead to decarboxylation, where the carboxyl group is removed as carbon dioxide. libretexts.org
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a characteristic reaction of the ester group in this compound. masterorganicchemistry.com This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (the methoxy (B1213986) group in this case). masterorganicchemistry.comkhanacademy.org
The reactivity of the ester towards nucleophilic attack can be influenced by both steric and electronic factors. khanacademy.org The reaction can be catalyzed by either acid or base. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles. libretexts.orglibretexts.org Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. youtube.com
A common example of nucleophilic acyl substitution is the hydrolysis of the ester to a carboxylic acid. Basic hydrolysis, also known as saponification, is effectively irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.comyoutube.com Acidic hydrolysis is an equilibrium process. libretexts.org
Intramolecular Cyclization and Rearrangement Mechanisms
The structure of this compound and its derivatives serves as a scaffold for various intramolecular reactions, leading to the formation of more complex heterocyclic systems. These reactions often proceed with high stereoselectivity and are of significant interest in the synthesis of natural products and other biologically active molecules.
Rhodium(II)-Catalyzed Intramolecular O-H Insertion Reactions
Rhodium(II) catalysts are highly effective in promoting the decomposition of α-diazo esters, leading to the formation of rhodium carbenoids. These reactive intermediates can undergo a variety of transformations, including intramolecular O-H insertion reactions. scielo.brscielo.br In the context of analogues of this compound, this reaction has been used to construct bicyclic furanone systems. scielo.brscielo.br
The reaction of δ-hydroxy-α-diazoesters, which can be derived from furanone precursors, with a rhodium(II) catalyst like rhodium(II) acetate (B1210297) (Rh2(OAc)4) leads to the formation of 3(2H)-furanone-2-carboxylates. scielo.brscielo.br The mechanism involves the formation of a rhodium carbenoid, which then undergoes an intramolecular insertion into the O-H bond of the hydroxyl group. organic-chemistry.orgrsc.org This reaction generally proceeds in good yield, although the diastereoselectivity can be moderate. scielo.brscielo.br The stereochemical outcome is influenced by the substituents on the furan (B31954) ring and the bulky nature of the rhodium carbenoid intermediate. scielo.br
Concertedchadsprep.comchadsprep.com-Sigmatropic Rearrangements of Allylic Azide (B81097) Intermediates
Research has shown that the rhodium(II)-catalyzed decomposition of γ-azido-δ-hydroxy-α-diazoesters can lead to the formation of 3(2H)-furanone-2-carboxylates through a sequential reaction pathway. scielo.brscielo.br This process begins with an intramolecular O-H insertion, as described above, to form an allylic azide intermediate. This intermediate then undergoes a concerted chadsprep.comchadsprep.com-sigmatropic rearrangement. scielo.brscielo.br
Allylic azides can exist in equilibrium with their regioisomers, and this equilibrium is often established through a chadsprep.comchadsprep.com-sigmatropic rearrangement. scielo.brscielo.br This type of rearrangement is a pericyclic reaction that proceeds through a cyclic transition state. The concerted nature of this step often leads to a high degree of stereochemical control in the final product.
Epimerization Processes (e.g., silica (B1680970) gel-promoted)
The stereochemical integrity of the C2 position in 2,5-substituted 3(2H)-furanones can be susceptible to epimerization. It has been observed that the initially formed cis-furanones, which are the kinetic products of the rhodium-catalyzed O-H insertion, can epimerize to the more stable trans-isomers upon purification by silica gel chromatography. scielo.brscielo.br
This epimerization suggests that the trans-isomer is the thermodynamically more stable product. scielo.br The acidic nature of silica gel is believed to promote this transformation. This phenomenon highlights the importance of the purification method in determining the final stereochemical outcome of a reaction and provides a means to access the thermodynamically favored isomer.
| Reaction | Key Intermediate | Catalyst/Promoter | Final Product |
| Intramolecular O-H Insertion | Rhodium Carbenoid | Rhodium(II) Acetate | cis-3(2H)-Furanone-2-carboxylate |
| chadsprep.comchadsprep.com-Sigmatropic Rearrangement | Allylic Azide | (Thermal or Catalytic) | Rearranged Furanone |
| Epimerization | Enol/Enolate | Silica Gel | trans-3(2H)-Furanone-2-carboxylate |
Enzyme-Catalyzed Transformations and Biocatalysis
The enzymatic transformation of this compound is of significant interest due to the presence of two key functional groups amenable to biocatalysis: a ketone and an ester within a lactone structure. Enzymes offer the potential for highly stereoselective modifications under mild reaction conditions.
Role as a Substrate in Enzyme-Catalyzed Reactions
As a β-keto ester, the most anticipated enzyme-catalyzed reaction for this compound is the stereoselective reduction of its ketone group. A wide array of oxidoreductases, particularly dehydrogenases and reductases from various microorganisms, have been shown to effectively catalyze the asymmetric reduction of β-keto esters to their corresponding β-hydroxy esters, which are valuable chiral building blocks in chemical synthesis. nih.govresearchgate.net
Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), are known to reduce a variety of ketonic substrates. researchgate.netnih.gov Furthermore, isolated enzymes offer higher selectivity. For instance, (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been demonstrated to reduce a broad spectrum of aromatic and heterocyclic ketones and β-keto esters with high enantioselectivity. nih.gov The application of such enzymes to a cyclic β-keto ester like this compound would likely yield the corresponding methyl 3-hydroxytetrahydrofuran-2-carboxylate. The stereochemistry of the resulting hydroxyl group would be dependent on the specific enzyme used.
Another potential enzymatic transformation is the hydrolysis of the ester group or the lactone ring itself. masterorganicchemistry.comlibretexts.org Lipases and esterases are enzymes that catalyze the hydrolysis of ester bonds. nih.govacs.org In the case of this compound, this could lead to the opening of the tetrahydrofuranone ring to produce a γ-hydroxy acid derivative. The substrate specificity of the lipase (B570770) or esterase would determine the feasibility and rate of such a reaction.
Below is a table summarizing the enzymatic reduction of various β-keto esters, which serve as analogues for this compound.
| Enzyme/Biocatalyst | Substrate (Analogue) | Product | Enantiomeric Excess (ee) |
| Baker's Yeast (Saccharomyces cerevisiae) | Ethyl benzoylacetate | Ethyl (S)-3-hydroxy-3-phenylpropionate | Optically pure |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Methyl 2-oxo-2-phenylacetate | Methyl (R)-(-)-2-hydroxy-2-phenylacetate | >99% |
| Ketoreductase from Candida parapsilosis (CpAR2) | Ethyl 8-chloro-6-oxooctanoate | Ethyl (R)-8-chloro-6-hydroxyoctanoate | >99% |
| Ketoreductase (ChKRED12) | Ethyl 3-oxo-3-(2-thienyl)propanoate | Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate | High |
This table is generated based on data from analogous compounds and is for illustrative purposes.
Insights into Metabolic Pathways
The metabolic fate of this compound in biological systems can be predicted by examining the metabolism of compounds containing a furan or furanone ring. A primary metabolic route for such compounds is oxidation, often mediated by cytochrome P450 (CYP) enzymes. nih.gov
For furan-containing molecules, P450-dependent oxidation can lead to the formation of reactive intermediates. nih.gov In the case of the tetrahydrofuranone ring in this compound, oxidation could lead to ring-opening. Studies on the metabolism of furosemide, which contains a furan ring, have shown that furan ring oxidation can result in the formation of a γ-ketocarboxylic acid. nih.gov A similar pathway for this compound would involve oxidative cleavage of the tetrahydrofuranone ring.
The ester moiety of the molecule would also be susceptible to metabolic hydrolysis by esterases, ubiquitous enzymes in many organisms, to yield the corresponding carboxylic acid and methanol (B129727). This hydrolysis could precede or follow the modification of the tetrahydrofuranone ring.
The following table outlines potential metabolic transformations of furanone-containing compounds, providing insight into the possible metabolic pathways for this compound.
| Metabolic Transformation | Enzyme Family | Potential Metabolite Structure |
| Furan Ring Oxidation | Cytochrome P450 | γ-Ketocarboxylic acid derivative |
| Ester Hydrolysis | Esterases | 3-oxotetrahydrofuran-2-carboxylic acid |
| Ketone Reduction | Carbonyl Reductases | Methyl 3-hydroxytetrahydrofuran-2-carboxylate |
This table presents potential metabolic pathways based on studies of analogous compounds.
Synthetic Applications and Derivatization Strategies of Methyl 3 Oxotetrahydrofuran 2 Carboxylate
Building Blocks for Complex Organic Molecules
The unique arrangement of functional groups in methyl 3-oxotetrahydrofuran-2-carboxylate provides multiple reaction sites for carbon-carbon and carbon-heteroatom bond formation. The active methylene (B1212753) group positioned between the ketone and the ester can be readily deprotonated, allowing for a variety of alkylation and acylation reactions. This reactivity is fundamental to its role as a scaffold for constructing more elaborate chemical structures.
The framework of this compound is well-suited for the synthesis of spirolactone systems, which are core motifs in numerous biologically active natural products. Research on the closely related ethyl ester analogue, ethyl 2-oxotetrahydrofuran-3-carboxylate, demonstrates a clear pathway to spirocyclic compounds.
A key strategy involves the Michael reaction of ethyl 5-alkoxymethyl-2-oxotetrahydrofuran-3-carboxylates with electrophilic alkenes like 3-methyl-3-buten-2-one (B1203178). researchgate.net This introduces a side chain at the C3 position. Subsequent intramolecular reactions, such as bromination, can trigger a cyclization event. This process provides a convenient method for preparing spiro systems like 3-acetyl-8-alkoxymethyl-3-methyl-2,7-dioxaspiro[4.4]nonane-1,6-diones in high yields. researchgate.net This transformation highlights the potential of the 3-oxotetrahydrofuran-2-carboxylate core to serve as a direct precursor to complex spirolactones through a sequence of alkylation followed by intramolecular cyclization.
While direct ring expansion of the tetrahydrofuran (B95107) ring into a tetrahydropyran (B127337) is a complex transformation, the starting material can be used to synthesize tetrahydropyran-containing compounds through multi-step synthetic sequences. A plausible strategy involves the hydrolytic or reductive opening of the tetrahydrofuran ring to generate an acyclic intermediate.
For instance, hydrolysis of the lactone and ester functionalities would yield a dihydroxy carboxylic acid derivative. This linear precursor, containing the necessary carbon framework and oxygen functionalities, can then be chemically modified and subsequently cyclized to form a six-membered tetrahydropyran ring. The synthesis of tetrahydropyran rings from 1,5-diols is a well-established method in organic chemistry. researchgate.net This indirect pathway, leveraging the carbon backbone of the original lactone, allows for the construction of the larger tetrahydropyran heterocycle, demonstrating the versatility of the starting material beyond its initial cyclic form.
Intermediates in Natural Product Synthesis
The structural motifs present in this compound are found within a variety of natural products. Consequently, it and its derivatives are logical starting points for the total synthesis of these biologically significant molecules.
(+)-Tanikolide is a δ-lactone natural product isolated from the marine cyanobacterium Lyngbya majuscula, which exhibits notable antifungal and toxic properties. capes.gov.bracs.org While a direct synthesis starting from this compound is not prominently featured in the literature, the syntheses of (+)-Tanikolide employ strategies involving related heterocyclic intermediates.
The this compound structure is a direct precursor to other important classes of heterocycles, namely substituted lactones and furanones. Furanones are significant components of natural aromas and possess interesting biological activities.
For example, simple decarboxylation of the starting material would lead to 2-methyltetrahydrofuran-3-one, also known as coffee furanone, a key aroma compound in roasted coffee. mdpi.comnih.gov Furthermore, studies on the ethyl analogue, ethyl 2-oxotetrahydrofuran-3-carboxylate, have shown that alkylation at the C3 position is a facile process. researchgate.net These alkylated derivatives can be converted into a range of 3,5-substituted 5-methyltetrahydrofuran-2-ones. researchgate.net These butanolides can then serve as intermediates for more complex structures. For instance, reaction with hydrazine (B178648) hydrate (B1144303) yields hydrazides, which can be further cyclized to form novel 1,2,4-triazole-3-thiol derivatives, demonstrating a pathway from a simple lactone to more complex, potentially bioactive heterocyclic systems. researchgate.net
Development of Diverse Functionalized Tetrahydrofuran Derivatives
The chemical reactivity of this compound allows for the generation of a library of functionalized tetrahydrofuran derivatives through various transformations of its keto and ester groups, as well as modifications at the C3 position.
The ketone at the C3 position can be selectively reduced to a hydroxyl group, yielding a 3-hydroxytetrahydrofuran (B147095) derivative. The methyl ester at C2 can undergo hydrolysis to form the corresponding carboxylic acid or can be converted to various amides by reacting with amines. Research on related triazole carboxylates shows that methyl esters can be efficiently converted to carboxamides by reaction with ammonia (B1221849) in methanol (B129727). mdpi.com
Furthermore, the C3 position can be functionalized through alkylation. The Michael reaction of the ethyl ester analogue with electrophiles like 3-methyl-3-buten-2-one demonstrates that a variety of substituents can be introduced at this position. researchgate.net These reactions provide access to a wide array of substituted tetrahydrofurans with potential applications in materials science and medicinal chemistry.
Table 1: Derivatization Strategies for the Tetrahydrofuran-3-one Scaffold
| Reaction Type | Reagents/Conditions | Resulting Functional Group/Structure | Reference |
|---|---|---|---|
| Alkylation (at C3) | NaOEt, Alkyl Halides | 3-Alkyl-2-oxotetrahydrofuran-3-carboxylate | researchgate.net |
| Michael Addition (at C3) | Base, Methyl Acrylate (B77674) | 3-(2-Methoxycarbonylethyl) derivative | researchgate.net |
| Amide Formation (from ester) | Ammonia in Methanol | 2-Carboxamide derivative | mdpi.com |
| Decarboxylation | Heat/Acidic or Basic conditions | 2-Methyltetrahydrofuran-3-one | mdpi.com |
| Spirocyclization | Bromination of a C3-alkylated precursor | 2,7-Dioxaspiro[4.4]nonane-1,6-dione | researchgate.net |
| Hydrazide Formation | Hydrazine Hydrate | 4-Hydroxypentanoic acid hydrazide (after ring opening) | researchgate.net |
Synthesis of Amino Acid-Derived Lactone Carboxylic Acids
This compound serves as a precursor in the synthesis of unique γ-lactone carboxylic acids that incorporate amino acid moieties. A notable example is the transformation of a related isoxazoline, derived in part from acrylate chemistry, into 2-(2-Amino-2-Phenylethyl)-5-Oxotetrahydrofuran-2-carboxylic acid. rsc.org This synthetic pathway demonstrates the utility of the tetrahydrofuranone core in creating complex, chiral molecules that merge the structural features of lactones and amino acids. rsc.org The process involves the rapid conversion of an intermediate, methyl-5-(3-methoxy-3-oxopropyl)-3-phenyl-4,5-dihydro isoxazole-5-carboxylate, into the final γ-lactone carboxylic acid. rsc.org This type of synthesis is significant for creating novel compounds for biological screening and research. rsc.org
Table 1: Synthesis of an Amino Acid-Derived Lactone Carboxylic Acid
| Reactant | Product | Significance |
| Methyl-5-(3-methoxy-3-oxopropyl)-3-phenyl-4,5-dihydro isoxazole-5-carboxylate | 2-(2-Amino-2-Phenylethyl)-5-Oxotetrahydrofuran-2-carboxylic acid | Creates a hybrid structure combining features of γ-lactones and amino acids. rsc.org |
Preparation of Acetyl- and Bromoacetyl-substituted Spiro Compounds
Information regarding the specific preparation of acetyl- and bromoacetyl-substituted spiro compounds directly from this compound is not available in the reviewed scientific literature. General methods for spirocycle synthesis often involve intramolecular cyclization, Michael additions, or multi-component reactions, but specific examples originating from this precursor are not documented.
Formation of Triazole-Thiol Derivatives
The chemical structure of this compound is well-suited for its conversion into heterocyclic systems such as triazole-thiols. This multi-step transformation begins with the conversion of the methyl ester group into a carbohydrazide (B1668358), a common and efficient reaction achieved by treatment with hydrazine hydrate. nih.govresearchgate.net This key intermediate, 3-oxotetrahydrofuran-2-carbohydrazide, is then poised for cyclization to form the triazole ring.
The general and widely applied method for synthesizing 1,2,4-triazole-3-thiol derivatives involves two subsequent steps. First, the carbohydrazide is reacted with an appropriate isothiocyanate (e.g., phenyl isothiocyanate) to form a thiosemicarbazide (B42300) intermediate. Second, this intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide (B78521), to yield the desired 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. nih.govbeilstein-journals.org This sequence provides a reliable pathway to novel triazole-thiol derivatives incorporating the 3-oxotetrahydrofuran moiety, which are of interest for their potential pharmacological activities. nih.govbeilstein-journals.org
Table 2: Proposed Synthesis of 3-oxotetrahydrofuran-2-carbohydrazide
| Reactant | Reagent | Product |
| This compound | Hydrazine Hydrate | 3-oxotetrahydrofuran-2-carbohydrazide |
Table 3: Proposed Synthesis of a Triazole-Thiol Derivative
| Reactant | Reagents | Product |
| 3-oxotetrahydrofuran-2-carbohydrazide | 1. Phenyl isothiocyanate2. Sodium Hydroxide (NaOH) | 4-phenyl-5-(3-oxotetrahydrofuran-2-yl)-4H-1,2,4-triazole-3-thiol |
Biological and Biomedical Research Investigations of Methyl 3 Oxotetrahydrofuran 2 Carboxylate Derivatives
Anticancer and Antiproliferative Activities
Derivatives based on the furan (B31954) and benzofuran (B130515) scaffold, closely related to the core structure of methyl 3-oxotetrahydrofuran-2-carboxylate, have been a focal point of anticancer research. These compounds have demonstrated a range of activities, from direct cytotoxicity against cancer cells to the modulation of critical cellular pathways involved in tumor growth and survival.
A significant body of research has demonstrated the cytotoxic potential of furan and benzofuran derivatives against a panel of human cancer cell lines. The efficacy of these compounds is often influenced by the specific chemical modifications to the core structure.
For instance, studies on amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid revealed potent activity. One compound, in particular, showed an excellent IC50 value of 0.858 µM against the A549 lung cancer cell line, while another was effective against the MCF7 breast cancer cell line with an IC50 value of 2.07 µM. researchgate.net Other research into halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate also identified compounds with significant cytotoxicity. One such derivative displayed strong anticancer potential against HepG2 (liver cancer), A549 (lung cancer), and SW620 (colon cancer) cells, with IC50 values of 3.8 ± 0.5 μM, 3.5 ± 0.6 μM, and 10.8 ± 0.9 μM, respectively. nih.gov
The cytotoxic effects are not limited to a single type of cancer. Research has shown activity against prostate cancer (PC-3, LNCaP, DU-145), breast cancer (T47D, MDA-MB-231), and colon cancer (HT-29, HCT-15) cell lines. nih.gov A series of carbamothioyl-furan-2-carboxamide derivatives also showed significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. mdpi.com Furthermore, certain derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid, a related heterocyclic compound, have shown promising antiproliferative activity and high selectivity against cancer cells. mdpi.com
Table 1: Cytotoxic Activity of Selected Furan and Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | A549 (Lung) | 0.858 µM | researchgate.net |
| Amide derivative of 3-methyl-benzofuran-2-carboxylic acid | MCF7 (Breast) | 2.07 µM | researchgate.net |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 ± 0.5 μM | nih.gov |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 ± 0.6 μM | nih.gov |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 μM | nih.gov |
| Furan-2-carboxamide derivative | Various cancer cell lines | 4 µM to 8 µM | nih.gov |
The anticancer effects of these derivatives are often linked to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that is frequently dysregulated in cancer. nih.govnih.gov This pathway is essential for numerous cellular functions, and its abnormal activation is linked to uncontrolled cell growth. nih.gov
Activation of the PI3K/Akt pathway is a crucial step in the development and progression of many cancers. nih.govnih.gov The pathway is triggered by growth factor receptors, leading to the conversion of PIP2 to PIP3 and the subsequent activation of Akt. nih.gov This activation promotes cell survival and proliferation. Natural products and their synthetic derivatives have shown potential in modulating this pathway. For example, resveratrol (B1683913), a polyphenol, has been shown to inhibit the PI3K/Akt pathway, highlighting the potential for other structurally related compounds to target this signaling cascade as a therapeutic strategy. nih.govnih.gov The expression and activity of key enzymes like Fatty Acid Synthase (FASN) can be regulated by pathways such as the PI3K/AKT pathway, linking metabolic and signaling mechanisms in cancer cells. mdpi.com
Cancer cells exhibit altered metabolism to support their rapid growth, with many showing high expression of Fatty Acid Synthase (FASN), an enzyme critical for synthesizing long-chain fatty acids. nih.govmdpi.com This makes FASN a novel therapeutic target for cancer therapy. mdpi.com
A prominent example of a tetrahydrofuran (B95107) derivative with this activity is 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid, also known as C75. nih.govnih.gov C75 is a synthetic inhibitor of FASN with demonstrated therapeutic potential in several cancer models. nih.govnih.gov It acts by binding to the catalytic domains of the enzyme. nih.gov Beyond its effect on the main cytoplasmic FASN, C75 has also been found to inhibit the mitochondrial fatty acid synthesis (mtFAS) pathway. nih.govnih.gov This inhibition disrupts mitochondrial function, increases reactive oxygen species, and reduces cancer cell viability. nih.gov The inhibition of FASN by compounds like C75 and others, such as cerulenin (B1668410) and orlistat, can lead to reduced clonogenic properties and the induction of programmed cell death in cancer cells. mdpi.com
A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Derivatives of furan and benzofuran have been shown to trigger this process in cancer cells.
Studies on halogenated benzofuran derivatives revealed that they exhibit pro-apoptotic properties. nih.gov These compounds were found to induce apoptosis through both receptor-mediated and mitochondrial pathways. nih.gov For example, treatment of lung cancer cells with certain resveratrol derivatives led to a significant increase in apoptotic cells, characterized by chromatin condensation and nuclear fragmentation. nih.gov Similarly, furan-2-carboxamide based molecules have been reported to potentiate apoptosis in cancer cells. nih.gov The mechanism often involves cell cycle arrest at specific phases, such as the G2/M phase, which precedes apoptotic cell death. nih.govreactionbiology.com Assays such as Annexin V detection and Caspase-Glo 3/7 have confirmed the pro-apoptotic activity of these compounds. nih.gov
Antimicrobial and Nematicidal Potentials
In addition to their anticancer properties, furan-based compounds have been investigated for their ability to combat microbial pathogens.
Derivatives of furan have been reported to possess antibacterial properties. The chemical modifications of these natural compounds can enhance their antibacterial potency and broaden their spectrum of activity. nih.gov For instance, furan compounds have been observed to inhibit the proliferation of bacteria. researchgate.net
Research on various plant extracts containing furan derivatives has shown efficacy against a range of bacteria. For example, a methanolic extract of Hibiscus sabdariffa, which contains furan derivatives, was most effective against tested bacteria, with the highest growth inhibition recorded against E. coli. nih.gov The antibacterial efficacy of such compounds is often attributed to their ability to disrupt bacterial membranes, inhibit enzymes, or interfere with DNA. nih.gov Carboxamide derivatives possessing a 2,4-dinitrophenyl group showed significant inhibition against all tested bacterial strains in one study. mdpi.com The antibacterial activity of phenylpropanoids, which share some structural similarities, is linked to their ability to compromise the integrity of the bacterial cell membrane and induce oxidative stress. nih.gov
Nematicidal Efficacy (e.g., increased mortality of Meloidogyne species)
While direct studies on the nematicidal efficacy of this compound are not prevalent in the reviewed scientific literature, research on analogous chemical structures provides valuable insights. The investigation into compounds with similar functional groups or core structures can allude to the potential activity of the target molecule. For example, various carboxylic acids and their derivatives have been shown to possess nematicidal properties against significant agricultural pests like Meloidogyne species. researchgate.net
Furthermore, other heterocyclic compounds have demonstrated notable nematicidal activity. A study on maleimide (B117702) derivatives revealed their potent in vitro effects against the root-knot nematode Meloidogyne incognita. nih.gov Although these are not direct derivatives, their efficacy highlights the potential of heterocyclic molecules in the development of new nematicides. Similarly, research on bicyclic dicarboxylic acid derivatives has shown that these compounds can induce high mortality rates in Meloidogyne javanica. scielo.br
The table below presents data on the nematicidal activity of compounds structurally related to or sharing features with this compound, offering a comparative look at nematicidal efficacy.
| Compound/Derivative | Target Nematode | Observed Efficacy |
|---|---|---|
| Maleimide | Meloidogyne incognita | EC50/72h: 2.6 ± 1.3 mg/L nih.gov |
| N-ethylmaleimide | Meloidogyne incognita | EC50/72h: 5.1 ± 3.4 mg/L nih.gov |
| Norbornadiene dicarboxylic acid | Meloidogyne javanica | 96% mortality scielo.br |
| Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | Meloidogyne javanica | 93% mortality scielo.br |
It is important to note that the data in this table is for compounds other than this compound, as specific nematicidal data for this compound was not found in the conducted searches.
Other Biological Activities and Pharmacological Implications
The tetrahydrofuran moiety is a key structural element in a multitude of biologically active compounds, suggesting that derivatives of this compound could have diverse pharmacological applications.
The manipulation of stem cell behavior through small molecules is a cornerstone of regenerative medicine. While research has not directly implicated this compound in stem cell research, a related γ-lactone carboxylic acid, 2-(2-Amino-2-Phenylethyl)-5-Oxotetrahydrofuran-2-carboxylic acid, has been noted for its potential significance in this field. researchgate.net The study highlighted its ability to increase the growth of E. coli, indicating a level of biological activity that warrants further investigation into its effects on stem cells. researchgate.net The regulation of stem cell self-renewal and differentiation is complex, involving numerous signaling pathways that can be targeted by pharmacologically active compounds. nih.gov
The synthesis of novel agrochemicals often utilizes heterocyclic compounds as foundational building blocks. Tetrahydrofuran derivatives, in particular, are recognized for their role in the creation of various agrochemical products. researchgate.net Although specific instances of this compound being used as a direct precursor are not documented in the available literature, the general importance of the furan and tetrahydrofuran chemical space in agrochemical synthesis is well-established. researchgate.netacs.org
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.netresearchgate.net Consequently, derivatives of tetrahydrofuran are valuable intermediates in the synthesis of new pharmaceutical agents. The stereoselective synthesis of these derivatives is of particular interest, as the three-dimensional arrangement of atoms is critical for biological activity. nih.govsumitomo-chem.co.jp
An isomer of the target compound, Methyl 2-oxotetrahydrofuran-3-carboxylate, has been identified as a synthetic molecule that can activate the PI3K pathway and exhibits antiproliferative properties against cancer cells. biosynth.com This finding suggests that other substituted oxotetrahydrofuran carboxylates, including derivatives of this compound, may also possess interesting pharmacological profiles.
The quest for new and unique scents and tastes is a driving force in the flavor and fragrance industry. While there is no specific mention of this compound in this context, related heterocyclic compounds are known for their aromatic qualities. For instance, 2-methyl-3-furanthiol (B142662) is recognized for its intense meaty flavor. researchgate.net The synthesis and sensory evaluation of novel tetrahydrofuran derivatives have the potential to yield new and valuable flavor and fragrance ingredients. organic-chemistry.org
Computational and Theoretical Studies on Methyl 3 Oxotetrahydrofuran 2 Carboxylate Systems
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structure, stability, and reactivity. unipd.it Methods like Density Functional Theory (DFT) are particularly powerful for elucidating complex reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. rsc.org
For a molecule such as Methyl 3-oxotetrahydrofuran-2-carboxylate, quantum chemical calculations could be employed to investigate several key aspects. One area of interest is the keto-enol tautomerism, determining the relative stability of the keto form versus its enol counterpart and the energy barrier for this transformation. Another application is in understanding its synthesis or degradation pathways. For example, in a synthesis reaction, DFT can model the approach of reactants, the formation of bonds in the transition state, and the energetics of the entire reaction coordinate. chemintech.ru
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. For instance, a computational study on the related compound Methyl-3-aminothiophene-2-carboxylate determined a HOMO-LUMO gap of approximately 4.537 eV, indicating high chemical reactivity. mdpi.com
Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate of this compound (Note: This data is illustrative and based on typical outputs from quantum chemical calculations for similar organic molecules.)
| Parameter | Calculated Value | Significance |
| Enthalpy of Formation (ΔHf) | -150.5 kJ/mol | Indicates the stability of the intermediate. |
| Gibbs Free Energy (ΔG) | -110.2 kJ/mol | Determines the spontaneity of the formation step. |
| HOMO Energy | -6.8 eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Key Bond Length (C=O) | 1.21 Å | Provides structural information about the intermediate. |
These calculations provide a molecular-level picture that is often inaccessible through experimental means alone, helping to rationalize observed reactivity and guide the design of new synthetic routes. rsc.org
Structure-Activity Relationship (SAR) Studies via Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and materials science, seeking to correlate a molecule's chemical structure with its biological activity or physical properties. rsc.org When this is done using computational methods to generate and correlate molecular descriptors, it is known as Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov
A QSAR study for this compound would begin with designing a library of analog compounds. This could involve systematic modifications, such as adding substituents at various positions on the tetrahydrofuran (B95107) ring or altering the ester group. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular weight, volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), which measures lipophilicity.
Topological Descriptors: Indices that describe molecular connectivity and branching.
Once the descriptors and corresponding biological activity data (e.g., IC₅₀ values for enzyme inhibition) are collected, statistical methods are used to build a mathematical model that predicts activity based on the descriptor values. nih.govresearchgate.net Such models help identify which properties are crucial for activity and can guide the design of more potent or selective compounds.
Table 2: Illustrative QSAR Data for a Hypothetical Series of this compound Analogs (Note: This table presents a hypothetical scenario for illustrative purposes.)
| Compound (R-group at C4) | Experimental Activity (IC₅₀, µM) | LogP (Hydrophobicity) | Molecular Surface Area (Ų) | Dipole Moment (Debye) |
| -H (Parent Compound) | 15.2 | 0.25 | 165.4 | 2.8 |
| -CH₃ | 10.8 | 0.75 | 180.1 | 2.7 |
| -Cl | 8.5 | 0.96 | 175.3 | 3.5 |
| -OH | 25.1 | -0.50 | 172.6 | 3.9 |
| -NH₂ | 18.9 | -0.85 | 171.8 | 3.7 |
The resulting QSAR equation might take a form like: log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(Surface Area) + c₃(Dipole Moment). The coefficients (c₁, c₂, etc.) would indicate the positive or negative impact of each descriptor on the activity.
Molecular Docking and Binding Energy Predictions (e.g., with enzyme targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target at the atomic level.
For this compound, a molecular docking study would involve selecting a relevant enzyme target. Given its structure, plausible targets could include esterases, proteases, or other enzymes that have binding pockets accommodating carboxylate functionalities. scienceopen.com The process involves:
Obtaining the 3D crystal structure of the target enzyme.
Placing the ligand (this compound) into the enzyme's active site using a docking algorithm.
Evaluating many possible binding poses and ranking them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nih.gov
The results can reveal crucial information, such as key hydrogen bonds, hydrophobic interactions, or electrostatic interactions between the ligand and amino acid residues in the active site. This information can explain the ligand's activity and provide a rational basis for modifying its structure to improve binding affinity and selectivity. mdpi.com
Table 3: Hypothetical Molecular Docking Results for this compound with a Target Enzyme (Note: This data is illustrative, showing typical results from a docking simulation.)
| Parameter | Result | Interpretation |
| Binding Energy | -7.2 kcal/mol | A favorable binding affinity is predicted. |
| Key Hydrogen Bonds | Carbonyl Oxygen with Serine-195 (2.8 Å) | Strong polar interaction anchoring the ligand. |
| Ester Oxygen with Glycine-120 (3.1 Å) | Additional stabilizing hydrogen bond. | |
| Key Hydrophobic Interactions | Tetrahydrofuran Ring with Leucine-99 | The nonpolar ring fits into a hydrophobic pocket. |
| Tetrahydrofuran Ring with Valine-150 | Enhances binding through van der Waals forces. | |
| Predicted Inhibition Constant (Kᵢ) | 5.8 µM | Estimated potency of the compound as an inhibitor. |
By analyzing these interactions, researchers can propose modifications to the ligand to enhance binding. For example, adding a group that can form an additional hydrogen bond might lead to a more potent inhibitor.
Conclusion and Future Perspectives in Research
Current Challenges in Synthesis and Application
The synthesis of substituted tetrahydrofurans, including functionalized tetrahydrofuranone carboxylates, presents several challenges that researchers are actively working to overcome. A primary hurdle is achieving high stereoselectivity. nih.govacs.org The tetrahydrofuran (B95107) ring can possess multiple stereocenters, and controlling the spatial arrangement of substituents is crucial for biological activity. Many existing synthetic methods provide only modest stereocontrol, often resulting in mixtures of diastereomers that are difficult to separate and may exhibit different or even undesirable biological effects. nih.gov
Another significant challenge lies in the development of efficient and scalable synthetic routes. While numerous methods for constructing the tetrahydrofuran ring exist, such as intramolecular cyclization of polyols or cycloadditions, these can require complex protecting group strategies or harsh reaction conditions. organic-chemistry.org Some modern palladium-catalyzed syntheses have shown promise in creating both a C-O and a C-C bond in a single step with good diastereoselectivity, but the scope and limitations of these reactions are still being explored, with factors like substrate sterics and electronics heavily influencing the yield. nih.govacs.org Furthermore, the functionalization of the tetrahydrofuranone ring at specific positions without compromising the core structure can be intricate.
In terms of application, a major limitation is the often-moderate potency of initial hit compounds discovered through screening. Significant medicinal chemistry efforts are typically required to optimize these initial scaffolds to achieve the desired level of biological activity and favorable pharmacokinetic properties. nih.gov The inherent reactivity of the β-keto ester functionality in methyl 3-oxotetrahydrofuran-2-carboxylate can also pose stability challenges under certain physiological conditions.
Emerging Research Avenues for Tetrahydrofuranone Carboxylates
Despite the challenges, the tetrahydrofuranone carboxylate scaffold is the subject of growing research interest due to its presence in a wide array of biologically active natural products. nih.gov This has spurred the development of new synthetic methodologies. For instance, novel cascade reactions, such as the Oxa-Michael/Michael dimerization of γ-hydroxyenones, are being explored to create highly functionalized tetrahydrofuran derivatives. nih.gov Photochemical ring expansion reactions of smaller heterocycles like oxetanes also offer a mild and efficient pathway to tetrahydrofuran structures. rsc.org
A significant emerging avenue is the use of the tetrahydrofuran ring as a key structural motif in the design of enzyme inhibitors. The tetrahydrofuran moiety has proven to be a potent P2 ligand in the design of HIV protease inhibitors, where it can form crucial hydrogen bonds and van der Waals interactions within the enzyme's active site. nih.govrsc.org This success is inspiring researchers to explore tetrahydrofuranone carboxylates as scaffolds for inhibitors of other enzymes, such as those involved in cancer and neuroinflammatory diseases. acs.org
Furthermore, the field of materials science is finding new uses for tetrahydrofuran derivatives. For example, boron trifluoride tetrahydrofuran (BF₃·THF) is being used in the functionalization of reduced graphene oxide to create materials with enhanced properties for applications like lithium-ion batteries. nih.gov This suggests that the unique chemical properties of tetrahydrofuran derivatives could be harnessed in a variety of advanced materials.
Potential for Novel Therapeutic and Agrochemical Agent Development
The structural features of tetrahydrofuranone carboxylates make them attractive starting points for the development of new therapeutic and agrochemical agents. The tetrahydrofuran ring is a common feature in many FDA-approved drugs, highlighting its importance in drug discovery. nih.gov
In the realm of therapeutics, furanone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties. researchgate.netnih.gov For instance, certain furanone compounds have shown efficacy against pathogenic bacteria and fungi, in some cases by interfering with quorum sensing mechanisms that are vital for biofilm formation. nih.gov Some derivatives have also been found to enhance the activity of existing antibiotics, suggesting a role in combating antimicrobial resistance. nih.gov The core structure of this compound provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening against various disease targets. orientjchem.org The development of dual-target inhibitors, such as those combining pharmacophores for enzymes like butyrylcholinesterase and p38α mitogen-activated protein kinase for Alzheimer's disease, represents an innovative strategy where tetrahydrofuran-based scaffolds could be employed. acs.org
In the agrochemical sector, there is a continuous need for new herbicides, fungicides, and insecticides with novel modes of action to manage resistance in pests and weeds. Spiro-fused indoline (B122111) derivatives incorporating a tetrahydroquinoline moiety, which shares structural similarities with the tetrahydrofuran core, have recently been identified as potent herbicidal leads. acs.org Natural furan-carboxylic acids have also served as a basis for developing new fungicidal agents. researchgate.net This indicates that the tetrahydrofuranone carboxylate scaffold could be a valuable template for the discovery of new crop protection agents. The exploration of natural products containing the tetrahydrofuran motif continues to yield compounds with potent biological activities, providing inspiration for the design of the next generation of agrochemicals. nih.gov
Q & A
Basic: What are the key synthetic routes for Methyl 3-oxotetrahydrofuran-2-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization of a diol or keto-acid precursor followed by esterification. For example:
Cyclocondensation : Reacting γ-keto esters with aldehydes under acidic conditions (e.g., H₂SO₄) to form the tetrahydrofuran ring.
Oxidation : Controlled oxidation of a secondary alcohol moiety to the ketone (3-oxo group) using agents like PCC (pyridinium chlorochromate) to avoid over-oxidation .
Esterification : Methylation of the carboxylate intermediate via Fischer esterification (H₂SO₄/MeOH) or DCC-mediated coupling.
Optimization :
- Catalyst selection : Use Lewis acids (e.g., BF₃·Et₂O) to enhance cyclization efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., THF) improve ketone stability .
- Temperature : Low temperatures (0–5°C) minimize side reactions during oxidation .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1710 cm⁻¹ (ketone C=O) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) confirms molecular weight; fragmentation patterns validate the ester and ketone groups .
Advanced: How is X-ray crystallography with SHELX software used to resolve the molecular structure of this compound?
Answer:
Crystal Growth : Slow evaporation from a THF/hexane mixture yields diffraction-quality crystals.
Data Collection : High-resolution (<1.0 Å) data collected at low temperature (100 K) minimizes thermal motion artifacts .
Structure Solution :
- SHELXT : Direct methods for phase determination.
- SHELXL : Refinement of atomic coordinates, displacement parameters, and hydrogen bonding networks .
Validation : R-factor (<5%) and residual density maps (<0.3 eÅ⁻³) ensure accuracy. Use Mercury CSD to visualize packing motifs and intermolecular interactions (e.g., C=O···H hydrogen bonds) .
Advanced: How can Cremer-Pople parameters analyze the puckering conformation of the tetrahydrofuran ring?
Answer:
Coordinate System : Define the mean plane of the ring using atomic coordinates from crystallography .
Puckering Amplitude (θ) : Quantifies deviation from planarity. For five-membered rings, θ > 0.5 Å indicates significant puckering.
Phase Angle (φ) : Determines puckering type (e.g., envelope vs. twist). For this compound, φ ≈ 18° suggests a C₂-envelope conformation .
Software Tools : Implement custom scripts or use ORTEP-3 to calculate θ and φ from crystallographic data .
Advanced: How to reconcile discrepancies between computational (DFT) and experimental (XRD/NMR) data for this compound?
Answer:
Geometry Optimization : Perform DFT calculations (e.g., B3LYP/6-31G*) starting from XRD coordinates to account for crystal-packing effects .
NMR Chemical Shift Prediction : Compare DFT-calculated shifts (GIAO method) with experimental data. Deviations >0.5 ppm may indicate solvent effects or conformational flexibility .
Dynamic Effects : Use molecular dynamics (MD) simulations to assess room-temperature conformational averaging, which XRD (static) cannot capture .
Basic: What are common synthetic impurities, and how are they characterized and removed?
Answer:
- Impurities :
- Over-oxidation products : Detectable via HPLC-MS (e.g., dicarboxylic acids).
- Ester hydrolysis byproducts : Identified by IR (~1650 cm⁻¹, carboxylic acid C=O) .
- Mitigation :
- Chromatography : Silica gel column chromatography (EtOAc/hexane) removes polar impurities.
- Recrystallization : Use ethanol/water mixtures to isolate pure crystals .
Advanced: How do solvent and temperature affect stereochemical outcomes in the synthesis of this compound?
Answer:
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize transition states, favoring cis-ring junction formation (dielectric constant >30).
- Temperature :
- Low Temp (0°C) : Kinetically controls product distribution, favoring less stable trans-isomers.
- High Temp (80°C) : Thermodynamic control promotes cis-isomer dominance due to ring strain relief .
- Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress and isomer ratios .
Advanced: What methodologies determine the absolute configuration of this compound?
Answer:
Chiral Derivatization : React with Mosher’s acid chloride (R/S) and compare ¹H NMR diastereomer shifts .
Circular Dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for enantiomers .
Anomalous X-ray Scattering : Use Cu-Kα radiation to detect Bijvoet differences in chiral crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
